molecular formula C10H12N3O2P B12744782 4,6-Dimethyl-2-phenoxy-1,3,5,2lambda(5)-triazaphosphinin-2-ol CAS No. 79008-17-6

4,6-Dimethyl-2-phenoxy-1,3,5,2lambda(5)-triazaphosphinin-2-ol

Cat. No.: B12744782
CAS No.: 79008-17-6
M. Wt: 237.19 g/mol
InChI Key: YESWGKOAGIEUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is notable for its unique structure, which includes a triazaphosphorine ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the use of a flame-dried, two-necked round-bottomed flask equipped with a reflux condenser. The reaction is carried out under an argon atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

79008-17-6

Molecular Formula

C10H12N3O2P

Molecular Weight

237.19 g/mol

IUPAC Name

2-hydroxy-4,6-dimethyl-2-phenoxy-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C10H12N3O2P/c1-8-11-9(2)13-16(14,12-8)15-10-6-4-3-5-7-10/h3-7,14H,1-2H3

InChI Key

YESWGKOAGIEUJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NP(=N1)(O)OC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.